molecular formula C15H13N B3322833 Anthracen-1-ylmethanamine CAS No. 15398-89-7

Anthracen-1-ylmethanamine

Cat. No.: B3322833
CAS No.: 15398-89-7
M. Wt: 207.27 g/mol
InChI Key: XJORSXWICIGQLB-UHFFFAOYSA-N
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Description

Anthracen-1-ylmethanamine, also known as 1-Anthracenamine, is a compound with the molecular formula C14H11N . It has a molecular weight of 193.2438 . It is also known by other names such as 1-Anthramine, α-Aminoanthracene, 1-Aminoanthracene, 1-Anthracylamine, Anthracene, 1-amino-, 1-Anthrylamine, and NSC 60017 . It is a fluorescent general anesthetic .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file . The structure is composed of a three-ring system with a nitrogen atom attached .


Chemical Reactions Analysis

This compound, like other anthracene derivatives, can undergo various chemical reactions. One study discusses the transformations of anthracen-9-ylmethanamines having diverse steric and electronic environments around the nitrogen atom .

Safety and Hazards

Anthracen-1-ylmethanamine may form combustible dust concentrations in air. It can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Research on anthracene derivatives, including Anthracen-1-ylmethanamine, continues to evolve. Recent advances in immunotherapy agents provide insights into future immunotherapeutic strategies . Additionally, collaborations and license agreements for the development of next-generation drugs indicate potential future directions in this field .

Properties

IUPAC Name

anthracen-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H,10,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJORSXWICIGQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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